BRD2492

HDAC1/HDAC2 Selectivity Enzymatic Assay

Standard pan-HDAC inhibitors confound HDAC1/2-specific phenotypes due to off-target activity at HDAC3/6. BRD2492 resolves this with exceptional >100-fold selectivity for HDAC1/2 (IC₅₀ 2/19 nM). - >100-fold selectivity over HDAC3 eliminates confounding isoform effects. - Induces clean G1 arrest vs. pan-inhibitor apoptosis, enabling pathway-specific studies. - 11-fold differential potency across breast cancer lines (T-47D vs. MCF-7) for resistance profiling. Global stock, blue-ice shipping, ≥98% HPLC purity.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B12380826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD2492
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N
InChIInChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26)
InChIKeyBBHURYMVPMFILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD2492: HDAC1/2 Dual Inhibitor Overview


BRD2492 (CAS 1821669-43-5) is a novel, potent, and highly selective dual inhibitor of histone deacetylases 1 and 2 (HDAC1/2), with a molecular formula of C20H18N4O2 and a molecular weight of 346.38 [1]. As a key chemical probe within the epigenetic toolkit, BRD2492 is specifically engineered to dissect the distinct biological functions of HDAC1 and HDAC2, which are critical regulators of gene expression and chromatin structure [2]. Unlike first-generation, broad-spectrum HDAC inhibitors, BRD2492 provides researchers with a refined tool to interrogate the specific roles of these class I HDACs in cancer biology, transcriptional regulation, and other disease-relevant pathways .

BRD2492 Selectivity Over Pan-HDAC Inhibitors


The critical failure in substituting BRD2492 with a generic HDAC inhibitor lies in its exceptional >100-fold selectivity for HDAC1/2 over other class I and II HDACs (including HDAC3 and HDAC6) [1]. Pan-HDAC inhibitors like vorinostat (SAHA) and belinostat, or even class I-selective inhibitors like entinostat, inhibit a broader range of HDAC isoforms (e.g., HDAC3, HDAC6, HDAC8) with nanomolar potency, leading to pleiotropic and often confounding biological effects that cannot be solely attributed to HDAC1/2 inhibition [2]. The use of such agents in experimental systems fails to provide a clean genotype-phenotype correlation for HDAC1/2 function, whereas BRD2492's precise targeting profile allows for the specific deconvolution of HDAC1/2-dependent mechanisms, a distinction that is paramount for generating reproducible and interpretable data [3].

BRD2492 vs. Clinical HDAC Inhibitors


HDAC1/2 Selectivity vs. Belinostat

BRD2492 demonstrates a highly selective inhibition profile, targeting HDAC1 and HDAC2 with IC50 values of 2 nM and 19 nM, respectively, while exhibiting >110-fold lower potency against HDAC3 (IC50 = 2,080 nM) [1]. In stark contrast, the FDA-approved pan-HDAC inhibitor belinostat inhibits HDAC1 (41 nM), HDAC2 (125 nM), and HDAC3 (30 nM) with a non-selective, narrow potency window of less than 5-fold . This comparison highlights BRD2492's superior selectivity within the class I HDAC family, which is crucial for studies requiring specific modulation of HDAC1/2 activity without concurrent HDAC3 inhibition.

HDAC1/HDAC2 Selectivity Enzymatic Assay

HDAC1/2 Selectivity vs. Entinostat

BRD2492 achieves an exceptional selectivity profile, with a >100-fold preference for HDAC1/2 over HDAC3 . The class I HDAC inhibitor entinostat, which is often used as a comparator, inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 53.9 nM, 108.2 nM, and 248 nM, respectively, resulting in a <5-fold selectivity window between these three isoforms [1]. BRD2492's pronounced selectivity margin is a quantifiable advantage for applications where off-target HDAC3 inhibition is a confounding variable.

HDAC1/HDAC2 Selectivity Enzymatic Assay

G1 Arrest Independent of Apoptosis in DLBCL

BRD2492 treatment (5-15 μM) in diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL8, SUDHL6, TMD8) results in a robust and significant G1 phase cell cycle arrest, as demonstrated by flow cytometry [1]. Critically, this cytostatic effect occurs independently of PARP cleavage, a hallmark of apoptosis, and instead correlates with a reduction in p27 (CDKN1B) protein levels, suggesting a unique mechanism of growth inhibition [1]. In contrast, the pan-HDAC inhibitor belinostat, used as a control, induces apoptosis as indicated by PARP cleavage and does not produce the same G1 arrest phenotype [1].

Cell Cycle DLBCL Apoptosis

Differential Anti-Proliferative Activity in Breast Cancer

BRD2492 exhibits a distinct spectrum of anti-proliferative activity, with a marked difference in sensitivity observed between T-47D and MCF-7 breast cancer cell lines. The compound inhibits the growth of T-47D cells with an IC50 of 1.01 μM, while it is approximately 11-fold less potent against MCF-7 cells (IC50 = 11.13 μM) [1]. This differential sensitivity is not a general feature of all HDAC inhibitors, and this specific activity profile may be leveraged by researchers to understand the genetic or epigenetic determinants of response to HDAC1/2 inhibition in breast cancer models.

Anti-proliferative Breast Cancer Cell Viability

BRD2492 Research Applications


HDAC1/2-Specific Gene Regulation

Researchers requiring a clean tool to specifically interrogate HDAC1/2 function without confounding effects from other HDAC isoforms will find BRD2492 to be an essential reagent. Its >100-fold selectivity for HDAC1/2 over HDAC3 ensures that observed effects on gene transcription, histone acetylation, and chromatin remodeling can be reliably attributed to the targeted isoforms, as supported by its selectivity data [1].

G1 Arrest and Non-Apoptotic Growth Inhibition

BRD2492 is uniquely suited for studies aimed at dissecting the non-apoptotic, cytostatic effects of HDAC1/2 inhibition. The head-to-head evidence showing that BRD2492 induces a robust G1 arrest and reduces p27 levels in DLBCL cells, while a pan-HDAC inhibitor triggers apoptosis, provides a clear experimental framework for investigating these distinct pathways [1].

Differential Sensitivity in Breast Cancer Models

The documented 11-fold difference in anti-proliferative potency between T-47D and MCF-7 breast cancer cell lines [1] makes BRD2492 a precise probe for elucidating the molecular features that confer sensitivity or resistance to HDAC1/2 inhibition. This application is directly supported by the cell line-specific potency data, enabling comparative oncology studies.

Benchmark HDAC1/2-Selective Probe

In large-scale chemogenomic or chemical biology screens, BRD2492 serves as a high-quality benchmark for HDAC1/2 inhibition. Its well-characterized potency (IC50: 2/19 nM) and exceptional selectivity profile [1] ensure that hits from such screens can be benchmarked against a clean, isoform-selective reference point, reducing false discovery rates associated with pan-inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD2492

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.